

# The Immunomodulatory Role of Gold Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ridaura   |           |
| Cat. No.:            | B10761444 | Get Quote |

### **Abstract**

For decades, gold compounds have been a cornerstone in the therapeutic arsenal against autoimmune diseases, most notably rheumatoid arthritis. Their clinical efficacy, though well-documented, has been accompanied by a complex and multifaceted mechanism of action that is continually being elucidated. More recently, the advent of nanotechnology has introduced gold nanoparticles as a new class of immunomodulatory agents, offering unique physicochemical properties that influence their interactions with the immune system. This technical guide provides an in-depth exploration of the immunomodulatory effects of both traditional gold salts and contemporary gold nanoparticles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cellular and molecular mechanisms, quantitative data on their effects, and detailed experimental protocols to facilitate further investigation in this promising field.

### Introduction

The use of gold in medicine, known as chrysotherapy, has a long history, with gold salts such as aurothiomalate and auranofin being historically significant in the management of rheumatoid arthritis.[1] These compounds are now understood to exert their therapeutic effects through profound interactions with the immune system. The immunomodulatory properties of gold are not limited to these traditional compounds. The emergence of gold nanoparticles (AuNPs) has opened new avenues for therapeutic intervention, with their tunable size, shape, and surface chemistry allowing for more targeted and potentially less toxic immunomodulation.[2][3] This guide will delve into the core mechanisms by which gold compounds, in their various forms,



modulate immune responses, with a focus on their impact on key immune cells and signaling pathways.

# Mechanisms of Immunomodulation by Gold Compounds

Gold compounds exert their immunomodulatory effects through a variety of mechanisms, primarily by interfering with key signaling pathways within immune cells, leading to a dampening of pro-inflammatory responses and, in some contexts, a promotion of anti-inflammatory or regulatory pathways.

## **Inhibition of Pro-inflammatory Signaling Pathways**

A central mechanism of action for many gold compounds is the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a critical regulator of inflammatory gene expression.[4][5] [6] Gold compounds, including the orally active auranofin, have been shown to suppress the activation of I $\kappa$ B kinase (IKK), which is essential for the degradation of the inhibitory I $\kappa$ B proteins and the subsequent nuclear translocation of NF- $\kappa$ B.[6] This inhibition of NF- $\kappa$ B leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-6 (IL-6).[7][8]

Another significant target of gold compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for signaling by numerous cytokines.[8] Auranofin has been demonstrated to inhibit the phosphorylation of JAK1 and STAT3, key components of the IL-6 signaling cascade.[9][10] This interference with JAK/STAT signaling further contributes to the anti-inflammatory profile of gold compounds.

The mitogen-activated protein kinase (MAPK) pathway is also modulated by gold compounds. Gold clusters have been shown to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, leading to the downregulation of inflammatory mediators.[11]

### **Modulation of Enzyme Activity**

Auranofin is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4][12] By inhibiting TrxR, auranofin induces oxidative stress within immune



cells, which can impede their proliferation and production of inflammatory cytokines.[4] This mechanism is also being explored for its potential in cancer therapy.

## **Effects on Immune Cell Function**

Gold compounds have demonstrated a wide range of effects on various immune cell populations:

- Macrophages: These key players in innate immunity are significantly affected by gold compounds. Auranofin can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages.[7] Gold nanoparticles have been shown to modulate macrophage polarization and can either stimulate or suppress inflammatory responses depending on their size and surface functionalization.[11][13]
- T Lymphocytes: Gold compounds can influence T cell proliferation and differentiation.
   Gold(III) salts have been shown to induce T lymphocyte proliferation in some rheumatoid arthritis patients, suggesting a role in sensitization.[14] Auranofin, by inhibiting IL-12 production from macrophages, can skew the T helper cell response from a pro-inflammatory Th1 phenotype towards a Th2 phenotype.[15]
- Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are a target for gold nanoparticles. The size of AuNPs can influence their uptake by DCs and subsequent effects on DC maturation and cytokine production.[16][17] For instance, 10 nm AuNPs were found to impair LPS-induced maturation and allostimulatory capacity of human DCs more prominently than 50 nm AuNPs.[17]
- Neutrophils: Auranofin is a potent inhibitor of the release of granule proteins, such as lactoferrin and myeloperoxidase, from adherent neutrophils induced by cytokines.[18]

## **Quantitative Data on Immunomodulatory Effects**

The following tables summarize quantitative data from various studies on the effects of gold compounds on immune parameters.

Table 1: Effects of Auranofin on Cytokine Production and Enzyme Activity



| Compoun   | Cell Type                    | Paramete<br>r<br>Measured                           | Concentr<br>ation/Dos<br>e | Observed<br>Effect                            | IC50      | Referenc<br>e |
|-----------|------------------------------|-----------------------------------------------------|----------------------------|-----------------------------------------------|-----------|---------------|
| Auranofin | RAW 264.7<br>Macrophag<br>es | TNF-α, IL-<br>1β, IL-6<br>production                | 2.5-20 μΜ                  | Concentrati<br>on-<br>dependent<br>decrease   | -         | [7][19]       |
| Auranofin | RAW 264.7<br>Macrophag<br>es | PGE2<br>production                                  | 2.5-20 μΜ                  | Concentrati<br>on-<br>dependent<br>inhibition | -         | [7][19]       |
| Auranofin | Human<br>Neutrophils         | Lactoferrin<br>release<br>(fMLP-<br>induced)        | 0.25-1.0<br>μg/mL          | Enhancem<br>ent                               | 3.7 μg/mL | [18]          |
| Auranofin | Human<br>Neutrophils         | Lactoferrin<br>release<br>(fMLP-<br>induced)        | >1.0 μg/mL                 | Inhibition                                    | 3.7 μg/mL | [18]          |
| Auranofin | Human<br>Neutrophils         | Lactoferrin<br>release<br>(TNF-<br>induced)         | 0.25-1.0<br>μg/mL          | Inhibition                                    | 0.6 μg/mL | [18]          |
| Auranofin | Human<br>Neutrophils         | Myelopero<br>xidase<br>release<br>(TNF-<br>induced) | -                          | Inhibition                                    | 0.7 μg/mL | [18]          |
| Auranofin | Mouse<br>Macrophag<br>es     | IL-12<br>production<br>(LPS-<br>stimulated)         | 0.1-1 μΜ                   | Dose-<br>dependent<br>inhibition              | ~0.5 μM   | [15]          |



| nt Thioredoxi Enzyme n activity Reductase | Inhibition - | [20][21] |
|-------------------------------------------|--------------|----------|
|-------------------------------------------|--------------|----------|

Table 2: Effects of Gold Nanoparticles on Cytokine Production



| Nanoparticl<br>e         | Cell<br>Type/Model                              | Parameter<br>Measured                     | Concentrati<br>on/Dose | Observed<br>Effect                      | Reference |
|--------------------------|-------------------------------------------------|-------------------------------------------|------------------------|-----------------------------------------|-----------|
| 5 nm AuNPs               | Mouse brain                                     | IL-6, IL-1β<br>gene<br>expression         | Repeated<br>dosing     | Pro-<br>inflammatory<br>cascade         | [11]      |
| 20, 50 nm<br>AuNPs       | Mouse brain                                     | IL-6, IL-1β<br>gene<br>expression         | Repeated dosing        | No change                               | [11]      |
| 50 nm AuNPs              | RAW 264.7<br>Macrophages                        | TNF-α levels                              | 25 and 50<br>μg/mL     | Dose-<br>dependent<br>reduction         | [11]      |
| 15 nm AuNPs              | Allergic<br>inflammation<br>model               | IL-17 levels                              | -                      | Significant<br>decrease                 | [13]      |
| 10 nm AuNPs              | Human<br>Dendritic<br>Cells                     | LPS-induced<br>IL-12p70<br>production     | 10 μg/mL               | Inhibition                              | [17]      |
| Various sizes            | Rat model of hepatic injury                     | IL-10<br>secretion<br>from<br>macrophages | Dose-<br>dependent     | Increase                                | [11][13]  |
| 5, 10, 20<br>μg/ml AuNPs | T cells,<br>macrophages<br>, dendritic<br>cells | IL-2, TNF-α,<br>IL-12<br>production       | 24, 48, 72<br>hours    | Increased<br>activity and<br>production | [2]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

## **Thioredoxin Reductase (TrxR) Inhibition Assay**

Objective: To determine the inhibitory effect of a gold compound on TrxR activity.



Principle: TrxR activity is measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) with an absorbance maximum at 412 nm.[4][12]

#### Materials:

- Recombinant human TrxR1
- Auranofin (or other test compound)
- NADPH
- DTNB
- Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Spectrophotometer capable of reading absorbance at 412 nm

#### Procedure:

- Prepare a stock solution of the gold compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer.
- Add varying concentrations of the gold compound to the wells. Include a vehicle control (solvent only).
- Add a solution of NADPH to each well to a final concentration of 200 μM.
- Initiate the reaction by adding recombinant TrxR1 to each well.
- Immediately add DTNB to a final concentration of 5 mM.
- Measure the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).
- Calculate the rate of reaction for each concentration of the inhibitor.



• Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

# NF-κB Activation Assay (Western Blot for IκBα Degradation)

Objective: To assess the effect of a gold compound on the degradation of  $I\kappa B\alpha$ , an indicator of  $NF-\kappa B$  activation.

Principle: Activation of the canonical NF-κB pathway leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This can be visualized by a decrease in the IκBα protein band on a Western blot.[6][22]

#### Materials:

- Macrophage cell line (e.g., RAW 264.7)
- · Gold compound
- LPS (lipopolysaccharide)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against IκBα
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system



#### Procedure:

- Seed RAW 264.7 cells in a culture plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the gold compound for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce IκBα degradation.
- Wash the cells with ice-cold PBS and lyse them.
- Quantify the protein concentration in the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody against IκBα.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the extent of IκBα degradation.

## **Dendritic Cell (DC) Maturation Assay (Flow Cytometry)**

Objective: To evaluate the effect of gold nanoparticles on the maturation of dendritic cells.

Principle: DC maturation is characterized by the upregulation of surface markers such as CD80, CD86, and MHC class II. These can be quantified using flow cytometry.[17][23]

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a DC cell line
- GM-CSF and IL-4 for differentiating monocytes into immature DCs
- Gold nanoparticles of desired size and concentration



- LPS
- Fluorochrome-conjugated antibodies against CD14, CD1a, CD80, CD86, and HLA-DR
- Flow cytometer

#### Procedure:

- Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 for 5-6 days.
- Culture the immature DCs with gold nanoparticles at various concentrations for a specified period (e.g., 24-48 hours).
- Induce maturation by adding LPS to the cultures for the final 24-48 hours. Include control groups with no nanoparticles and/or no LPS.
- Harvest the cells and stain them with the panel of fluorochrome-conjugated antibodies.
- Acquire the data on a flow cytometer.
- Gate on the DC population (e.g., CD14-low/negative, CD1a-positive) and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers (CD80, CD86, HLA-DR).

## **Visualization of Signaling Pathways and Workflows**

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.







#### Thioredoxin Reductase Inhibition Assay Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Efficacy and Immune Response Elicited by Gold Nanoparticle- Based Nanovaccines against Infectious Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.adra.ac.id [research.adra.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Immunological properties of gold nanoparticles Chemical Science (RSC Publishing)
   DOI:10.1039/C6SC03631G [pubs.rsc.org]
- 10. Auranofin blocks interleukin-6 signalling by inhibiting phosphorylation of JAK1 and STAT3
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Gold Nanoparticles: Impacts on Immune Cells and Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Gold Nanoparticles: Multifaceted Roles in the Management of Autoimmune Disorders | MDPI [mdpi.com]
- 14. Activation of gold-reactive T lymphocytes in rheumatoid arthritis patients treated with gold
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of interleukin-12 production by auranofin, an anti-rheumatic gold compound, deviates CD4+ T cells from the Th1 to the Th2 pathway PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunological properties of gold nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 17. Size-Dependent Effects of Gold Nanoparticles Uptake on Maturation and Antitumor Functions of Human Dendritic Cells In Vitro | PLOS One [journals.plos.org]
- 18. Effect of auranofin on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro PMC [pmc.ncbi.nlm.nih.gov]



- 19. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages | Semantic Scholar [semanticscholar.org]
- 20. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line -PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gold nanoparticles (AuNPs) impair LPS-driven immune responses by promoting a tolerogenic-like dendritic cell phenotype with altered endosomal structures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunomodulatory Role of Gold Compounds: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761444#the-role-of-gold-compounds-in-immunomodulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com